molecular formula C8H7N3O2S2 B2466310 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid CAS No. 660417-26-5

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid

Cat. No. B2466310
CAS RN: 660417-26-5
M. Wt: 241.28
InChI Key: KWDQNZLKKJZMEF-UHFFFAOYSA-N
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Description

“2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid” is a chemical compound with the molecular weight of 241.29 . It is related to thiophene acetic acid and has a similar structure to other triazol-thiophene compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring and a 1,2,4-triazole ring, both of which are sulfur-containing heterocycles . The InChI code for this compound is 1S/C8H7N3O2S2/c12-6(13)4-11-7(9-10-8(11)14)5-2-1-3-15-5/h1-3H,4H2,(H,10,14)(H,12,13) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.29 . The InChI code provides information about its molecular structure . Additional physical and chemical properties, such as melting point or solubility, were not found in the search results.

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Toxicity Analysis : Compounds of the 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid class exhibit a range of biological activities like analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. They also serve as intermediates for synthesizing various structures. Their acute toxicity has been studied, indicating low toxicity levels (Salionov, 2015).

  • Physical-Chemical Properties and Synthesis : The physical-chemical properties of salts of this compound have been explored, and their structures confirmed using methods like elemental analysis, 1H-NMR spectroscopy, and HPLC-MS. This research aids in understanding the compound's characteristics for further scientific applications (Safonov et al., 2017).

Complexes and Inhibitory Studies

  • Dinuclear Cobalt and Nickel Complexes : The compound forms dinuclear complexes with cobalt and nickel, which have been studied for their urease inhibitory activities. These complexes exhibit strong inhibition, suggesting potential for further biochemical applications (Fang et al., 2019).

  • Structural Characterization : The compound has been used to create novel organic-inorganic hybrid perovskite-type materials. Structural characterizations like XRD, NMR, FT-IR, and DFT have provided insights into the compound's potential in materials science (Fizer et al., 2021).

Antimicrobial and Pharmacological Properties

  • Antimicrobial Activities : Compounds containing the this compound structure have demonstrated significant antimicrobial activities against various bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Hussain et al., 2008).

  • Anti-inflammatory and Analgesic Activity : Derivatives of this compound have shown notable anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents for related conditions (Hunashal et al., 2014).

Future Directions

The future directions for research on this compound are not specified in the search results. Given its structural similarity to other triazol-thiophene compounds, it may have potential applications in various fields, such as medicinal chemistry or material science .

properties

IUPAC Name

2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S2/c12-6(13)4-11-7(9-10-8(11)14)5-2-1-3-15-5/h1-3H,4H2,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDQNZLKKJZMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl N-(thioxomethylene)glycinate (2.06 g) and thiophene-2-carbohydrazide (2.57 g) in isopropanol (50 ml) was heated at 70° C. while stirring for 16 h. The mixture was allowed to come to r.t. and the formed precipitate collected and heated at reflux in 1.0 M aqueous NaHCO3 solution for 2 h. After cooling to r.t. and acidification with conc. HCl (aq.) the product was extracted into EA, which was washed with brine and then dried over MgSO4 before concentration to dryness to yield crude title compound which was used directly in the next step.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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